molecular formula C8H5N3O3 B8113705 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid

Cat. No. B8113705
M. Wt: 191.14 g/mol
InChI Key: ISPZKRNPZRBKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06878704B2

Procedure details

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid ethyl ester—3-(2-Chloropyridin-3-yl)-2-diazo-3-oxopropionic acid ethyl ester (5 g) in diisopropyl ether (150 ml) was treated with triphenylphosphine (5.7 g) and stirred at ambient temperature for 18 hours. The resulting solid was filtered off and dried in vacuo then treated with methanol (250 ml) and water (50 ml) and heated under reflux for 2 hours. The methanol was distilled off and the resulting aqueous extracted with EtOAc. The organic was dried and evaporated. Chromatography (EtOAc/hexane) gave title compound (3.2 g). MS (−ve ion chemical ionisation) m/z 218 ([M−H]−, 100%).
Name
4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid ethyl ester 3-(2-Chloropyridin-3-yl)-2-diazo-3-oxopropionic acid ethyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7](=[O:16])[C:8]2[CH:15]=[CH:14][CH:13]=[N:12][C:9]=2[NH:10][N:11]=1)=[O:5])C.C(OC(=O)C(=[N+]=[N-])C(C1C(Cl)=NC=CC=1)=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(OC(C)C)(C)C>[O:16]=[C:7]1[C:6]([C:4]([OH:5])=[O:3])=[N:11][NH:10][C:9]2[N:12]=[CH:13][CH:14]=[CH:15][C:8]1=2 |f:0.1|

Inputs

Step One
Name
4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid ethyl ester 3-(2-Chloropyridin-3-yl)-2-diazo-3-oxopropionic acid ethyl ester
Quantity
5 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(C2=C(NN1)N=CC=C2)=O.C(C)OC(C(C(=O)C=1C(=NC=CC1)Cl)=[N+]=[N-])=O
Name
Quantity
5.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo
ADDITION
Type
ADDITION
Details
then treated with methanol (250 ml) and water (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled off
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O=C1C2=C(NN=C1C(=O)O)N=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 158.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.